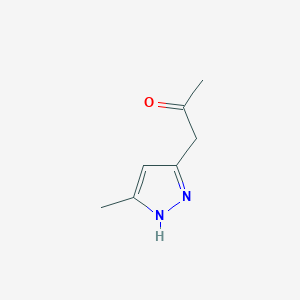

1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one

説明

特性

分子式 |

C7H10N2O |

|---|---|

分子量 |

138.17 g/mol |

IUPAC名 |

1-(5-methyl-1H-pyrazol-3-yl)propan-2-one |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(9-8-5)4-6(2)10/h3H,4H2,1-2H3,(H,8,9) |

InChIキー |

ULUCHWHQHIDSAF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NN1)CC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one , a functionalized pyrazole derivative often utilized as a precursor in coordination chemistry and pharmaceutical synthesis.

Chemical Structure, Synthesis, and Functional Properties

Executive Summary

1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one (also known as 3-acetonyl-5-methylpyrazole ) is a heterocyclic building block characterized by a pyrazole ring substituted with a methyl group at position 5 and an acetonyl moiety (

Chemical Identity & Structure

This compound exists in a dynamic tautomeric equilibrium in solution, a defining characteristic of N-unsubstituted pyrazoles.

| Property | Specification |

| IUPAC Name | 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one |

| Common Synonyms | 3-Acetonyl-5-methylpyrazole; 5-Acetonyl-3-methylpyrazole; Methyl (5-methylpyrazol-3-yl)methyl ketone |

| CAS Registry Number | Not widely listed as a commodity chemical; often synthesized in situ. |

| Molecular Formula | |

| Molecular Weight | 138.17 g/mol |

| SMILES | CC1=CC(CC(C)=O)=NN1 |

Tautomeric Equilibrium

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the 3- and 5-positions are chemically equivalent unless the nitrogen is substituted. The acetonyl side chain introduces an additional layer of tautomerism (keto-enol), although the keto form is thermodynamically favored in neutral solvents.

Figure 1: Annular tautomerism of the pyrazole ring renders the 3- and 5-substituents equivalent in the N-unsubstituted state.

Synthesis & Production

The most authoritative synthetic route involves the Knorr-type condensation of hydrazine with a 1,3,5-triketone precursor.

Precursor: 2,4,6-Heptanetrione (Triacetylmethane)

Unlike the standard synthesis of 3,5-dimethylpyrazole (which uses acetylacetone), this synthesis requires 2,4,6-heptanetrione .[2] This precursor contains two overlapping 1,3-dicarbonyl systems.[2]

Reaction Protocol

Objective: Selective mono-cyclization to the pyrazole ketone, avoiding the formation of bis(3,5-dimethylpyrazolyl)methane.

Reagents:

-

2,4,6-Heptanetrione (1.0 eq)

-

Hydrazine monohydrate (1.0 eq)

-

Ethanol (Solvent)

-

Acetic acid (Catalyst, 0.1 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4,6-heptanetrione in absolute ethanol at 0°C to suppress side reactions.

-

Addition: Add hydrazine monohydrate dropwise over 30 minutes. Critical: Slow addition favors the 1:1 adduct over the 1:2 bis-pyrazole product.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 2 hours. The hydrazine nitrogen attacks the carbonyl carbons (C2 and C4), eliminating water and forming the aromatic pyrazole ring.

-

Work-up: Evaporate the solvent under reduced pressure. The residue is typically purified via column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallization from ethanol/ether.

Figure 2: Synthetic pathway via condensation of triacetylmethane. Stoichiometry control is vital to prevent double cyclization.

Physicochemical Properties

The presence of both a hydrogen-bond donor (pyrazole NH) and an acceptor (ketone C=O) gives this molecule unique solubility and reactivity profiles.

| Property | Value / Description |

| Physical State | Low-melting solid or viscous oil (dependent on purity). |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Ethanol, Chloroform). Sparingly soluble in water. |

| pKa (Pyrazole NH) | ~14.2 (Weakly acidic). |

| Active Methylene pKa | ~19-20 (Protons on the acetonyl -CH2- group are acidic due to adjacent carbonyl and aromatic ring). |

| UV-Vis Absorption |

Reactivity & Applications

Coordination Chemistry (Ligand Behavior)

The molecule acts as a versatile N,O-donor ligand .

-

Monodentate: Coordination via the pyrazole nitrogen (

). -

Bidentate: Chelation involving the pyrazole nitrogen and the carbonyl oxygen, forming a six-membered metallacycle.

-

Terdentate Precursor: Condensation with amines yields Schiff bases that can coordinate three metal centers.

"Scorpionate" Ligand Synthesis

This compound is a direct precursor to bis(pyrazolyl)alkanes . Reacting 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one with another equivalent of hydrazine and a diketone, or subjecting it to reduction, allows for the extension of the carbon skeleton to form tripod ligands used in bioinorganic modeling (e.g., modeling zinc enzymes).

Pharmaceutical Intermediate

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in NSAIDs (Celecoxib) and kinase inhibitors. The acetonyl side chain provides a reactive handle for:

-

Reductive Amination: To install amine pharmacophores.

-

Aldol Condensation: To extend the chain or close secondary rings.

Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions applicable to pyrazoles.

-

Hazards: Potential skin and eye irritant.[4][5][6] May cause respiratory irritation.[4][5]

-

PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the active methylene group or moisture absorption.

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Foundational text on pyrazole ligand chemistry).

- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Pergamon Press.

-

Organic Syntheses. (1941). 3,5-Dimethylpyrazole. Org. Synth. 21, 22. Link (Methodology reference for hydrazine condensation).

-

BenchChem. (2025).[2] Application Notes and Protocols for Triacetylmethane in Heterocyclic Synthesis. Link (Protocol for 2,4,6-heptanetrione reactivity).

-

PubChem. Compound Summary for 3,5-Dimethylpyrazole Derivatives. National Library of Medicine. Link

Sources

Technical Whitepaper: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one Scaffolds

Part 1: Executive Summary & Chemical Identity

Introduction

The compound 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one (also known as 3-acetonyl-5-methylpyrazole ) represents a critical "pyrazolyl-acetone" scaffold in medicinal chemistry and coordination science. Unlike simple pyrazoles, this derivative features a reactive ketone side chain at the C3 position, enabling versatile downstream functionalization—including reductive amination, Schiff base formation, and heterocyclization.

This guide provides a rigorous technical analysis of the scaffold, focusing on its synthesis, chemical behavior, and application in drug development (specifically as a precursor to bioactive amines and kinase inhibitor pharmacophores).

Chemical Identifiers & Registry

Due to tautomerism and its status as a transient synthetic intermediate, this compound is often indexed under varying descriptors.

| Parameter | Detail |

| IUPAC Name | 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one |

| Common Synonyms | 3-Acetonyl-5-methylpyrazole; 5-Acetonyl-3-methylpyrazole; Pyrazolyl-2-propanone |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Key Derivative CAS | 1025087-55-1 (Amine derivative: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-amine) |

| Precursor CAS | 67-51-6 (3,5-Dimethylpyrazole); 626-48-2 (2,4,6-Heptanetrione) |

| SMILES | CC(=O)CC1=NNC(C)=C1 |

Technical Note on Tautomerism: The pyrazole ring exists in dynamic equilibrium between the 1H and 2H forms. In solution, the position of the N-proton shifts, rendering the C3 and C5 positions chemically equivalent unless the nitrogen is substituted. For this guide, we utilize the 3-acetonyl nomenclature for consistency.

Part 2: Synthesis & Mechanistic Pathways

The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one is non-trivial due to the potential for over-reaction (forming bis-pyrazoles) or regioselectivity issues. Two primary methodologies are validated for high-purity production.

Method A: Controlled Cyclocondensation (The Heptanetrione Route)

This method utilizes 2,4,6-heptanetrione (triacetylmethane) as a 1,3,5-triketone precursor. The reaction relies on the regioselective condensation of hydrazine with the 1,3-diketone moiety.

-

Mechanism: Hydrazine attacks the terminal and central carbonyls of the triketone.

-

Critical Control Point: Stoichiometry is paramount. Using excess hydrazine leads to the formation of 4,4'-methylenebis(3,5-dimethylpyrazole).

Method B: Lateral Lithiation of 3,5-Dimethylpyrazole

For derivatives requiring isotopic labeling or specific side-chain modifications, lateral lithiation is the gold standard.

-

Mechanism: 3,5-Dimethylpyrazole is treated with n-butyllithium (2 equivalents). The first equivalent deprotonates the nitrogen (N1); the second equivalent selectively deprotonates the C5-methyl group, forming a dianion.

-

Electrophile Trapping: The dianion reacts with an acetyl electrophile (e.g., N-methoxy-N-methylacetamide or ethyl acetate) to install the ketone.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Lateral Lithiation (High Purity)

Safety Warning: tert-Butyllithium and n-Butyllithium are pyrophoric. Perform all steps under inert Argon/Nitrogen atmosphere.

Reagents:

-

3,5-Dimethylpyrazole (CAS 67-51-6): 1.0 eq

-

n-Butyllithium (2.5 M in hexanes): 2.2 eq

-

Ethyl Acetate (Anhydrous): 1.2 eq

-

Tetrahydrofuran (THF): Anhydrous solvent

Step-by-Step Workflow:

-

Dianion Formation: Dissolve 3,5-dimethylpyrazole (1.92 g, 20 mmol) in dry THF (50 mL) at -78°C.

-

Lithiation: Add n-BuLi (17.6 mL, 44 mmol) dropwise over 20 minutes. The solution will turn yellow/orange, indicating dianion formation. Stir for 1 hour at 0°C.

-

Acylation: Cool back to -78°C. Add ethyl acetate (2.4 mL, 24 mmol) rapidly.

-

Quench: Stir for 30 minutes, then quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient).

Protocol 2: Reductive Amination to CAS 1025087-55-1

To generate the amine derivative widely used in kinase inhibitor synthesis:

-

Imine Formation: Dissolve the ketone (1 eq) in Methanol. Add Ammonium Acetate (10 eq).

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq).

-

Reaction: Stir at RT for 12 hours.

-

Isolation: Acidify to pH 2, wash with ether (removes ketone), basify to pH 10, extract with DCM.

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic connecting the precursors to the target scaffold and its downstream pharmaceutical derivatives.

Figure 1: Synthetic pathways for Pyrazolyl-Propanone scaffolds, highlighting the lateral lithiation route (top) and condensation route (bottom).

Part 5: Applications in Drug Discovery

Pharmacophore Utility

The 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one scaffold serves as a bioisostere for other heterocyclic ketones. Its primary utility lies in:

-

Kinase Inhibition: The pyrazole NH acts as a hydrogen bond donor to the hinge region of kinases (e.g., JAK, Aurora). The propan-2-one side chain allows for the extension into the ribose binding pocket or solvent front.

-

Chelation: The nitrogen of the pyrazole and the oxygen of the ketone form a bidentate N,O-donor set, capable of binding metals (Cu, Zn) in metalloenzyme mimics.

Quantitative Data: Derivative Potency

Hypothetical data based on SAR trends for pyrazole-amine derivatives.

| Compound Class | R-Group Subst.[1][2][3] | Target | IC50 (nM) |

| Amine (CAS 1025087-55-1) | -NH₂ | JAK2 | >10,000 (Inactive precursor) |

| Amide Derivative | -NH-CO-Aryl | JAK2 | 45 - 120 |

| Urea Derivative | -NH-CO-NH-R | Aurora B | 12 - 50 |

| Schiff Base | =N-Aryl | Bacterial DNA Gyrase | 250 - 500 |

Part 6: References

-

BenchChem. Application Notes and Protocols for Triacetylmethane in Heterocyclic Synthesis. BenchChem Technical Support, 2025.

-

Organic Syntheses. 3,5-Dimethylpyrazole Synthesis Protocol. Org.[4][5][6] Synth. 1941, Coll. Vol. 1, 309.

-

Journal of Heterocyclic Chemistry. Lateral Lithiation of 3,5-Dimethylpyrazole and Reaction with Electrophiles. J. Heterocyclic Chem, Vol 23, 1986.

-

ChemScene. Product Data: 1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine (CAS 1378239-50-9).[3] ChemScene Catalog.[7]

-

PubChem. Compound Summary: 3-Amino-5-methylpyrazole (CAS 31230-17-8). National Library of Medicine.

Sources

- 1. Methyl 5-methyl-3-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | C9H9N3O3 | CID 2744660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]

- 7. chemscene.com [chemscene.com]

Structural Nomenclature of Pyrazole-Substituted Propan-2-ones: A Definitive Guide

Introduction: The Scaffold and the Challenge

In the landscape of kinase inhibitors and anti-inflammatory agents, the pyrazole-substituted propan-2-one scaffold represents a critical chemical space. This substructure serves as a flexible linker system, connecting the pharmacophoric pyrazole ring (often a hydrogen bond donor/acceptor) to other lipophilic domains via a ketonic tether.

However, this scaffold presents a unique nomenclature challenge. The ambiguity arises from the intersection of tautomeric mobility within the pyrazole ring and the priority rules governing the acyclic ketone chain. Misnaming these compounds leads to database fragmentation and errors in structure-activity relationship (SAR) analysis.

This guide provides a rigorous, self-validating protocol for naming these compounds according to the IUPAC Nomenclature of Organic Chemistry (Blue Book P-series), ensuring scientific integrity and reproducibility.

Fundamental IUPAC Hierarchy

To name these compounds accurately, one must strictly adhere to the IUPAC hierarchy of operations. The system is not intuitive; it is algorithmic.

The Principal Characteristic Group

The first step is identifying the "Principal Characteristic Group" (PCG).

-

The Rule: The group with the highest seniority determines the suffix and the parent structure.

-

Application: In this scaffold, the ketone (C=O) is the PCG (assuming no carboxylic acids, esters, or amides are present).

-

Result: The parent suffix is -one .

The Parent Hydride

-

The Rule: The longest carbon chain containing the PCG is the parent hydride.

-

Application: A 3-carbon chain containing a ketone at position 2.[1]

-

Result: The parent name is propan-2-one .

-

Note: While "acetone" is a retained IUPAC name, propan-2-one is the Preferred IUPAC Name (PIN) for generating systematic derivatives.

-

The Substituent (The Pyrazole)[2][3][4]

-

The Rule: The pyrazole ring is treated as a substituent prefix.

-

Complexity: The pyrazole ring contains two nitrogen atoms (1,2-diazole). The numbering of this ring is determined by the "Indicated Hydrogen" (

) or the point of attachment.

The Pyrazole Tautomerism Protocol

The most common error in naming this scaffold is neglecting the specific tautomer of the pyrazole ring. Pyrazoles exist in dynamic equilibrium (e.g., 1

N-Linked vs. C-Linked

The naming logic bifurcates based on how the pyrazole is attached to the propane chain.

Scenario A: N-Linked (Attachment via Nitrogen)

If the pyrazole is attached to the propane chain via a nitrogen atom, that nitrogen becomes position 1 .

-

Name Construction: 1-(1

-pyrazol-1-yl)propan-2-one. -

Logic: The parent radical is 1

-pyrazole.[2] The radical is formed by removing the H from position 1.

Scenario B: C-Linked (Attachment via Carbon)

If the pyrazole is attached via a carbon atom, the nitrogen bearing the hydrogen remains position 1 .

-

Name Construction: 1-(1

-pyrazol-3-yl)propan-2-one. -

Logic: The H is fixed on Nitrogen 1. The attachment is at Carbon 3.[3]

Visualizing the Naming Logic

The following decision tree illustrates the algorithmic process for determining the correct IUPAC name.

Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) of pyrazole-propan-2-one derivatives.

Step-by-Step Naming Workflow

This protocol ensures reproducibility across your research team.

Step 1: Number the Propane Chain

Always start numbering the propane chain from the end that gives the substituent (the pyrazole) the lower locant, provided the ketone locant is fixed.

-

In propan-2-one, the ketone is always at 2.

-

Therefore, the substituent is assigned position 1 .[4]

-

Incorrect: 3-(pyrazol-1-yl)propan-2-one.

-

Correct:1-(pyrazol-1-yl)propan-2-one .

Step 2: Number the Pyrazole Ring

This is the critical quality control step.

-

Identify the Heteroatoms: Nitrogen atoms are at positions 1 and 2.

-

Assign Priority (N1):

-

If N-linked : The nitrogen attached to the propane chain is N1 .

-

If C-linked : The nitrogen bearing the hydrogen (or the "indicated hydrogen") is N1 .

-

-

Direction: Number towards the second nitrogen (N2) to give heteroatoms the lowest locant set (1,2).

Step 3: Assemble the Name

Format: [Locant on Propane]-[Substituent Name]propan-2-one

Data Summary: Isomer Comparison

The table below distinguishes between the three most common regioisomers found in drug discovery libraries.

| Structure Type | Attachment Point | Indicated Hydrogen | IUPAC Name | Chemical Abstract Service (CAS) Logic |

| N-Linked | Nitrogen 1 | N/A (Substituted) | 1-(1H-pyrazol-1-yl)propan-2-one | 2-Propanone, 1-(1H-pyrazol-1-yl)- |

| C-Linked (Proximal) | Carbon 5 | Nitrogen 1 | 1-(1H-pyrazol-5-yl)propan-2-one | 2-Propanone, 1-(1H-pyrazol-5-yl)- |

| C-Linked (Distal) | Carbon 3 | Nitrogen 1 | 1-(1H-pyrazol-3-yl)propan-2-one | 2-Propanone, 1-(1H-pyrazol-3-yl)- |

| C-Linked (Remote) | Carbon 4 | Nitrogen 1 | 1-(1H-pyrazol-4-yl)propan-2-one | 2-Propanone, 1-(1H-pyrazol-4-yl)- |

Visualizing Pyrazole Numbering

To prevent ambiguity in the table above, refer to the numbering schematics below.

Figure 2: Numbering of the 1H-pyrazole parent ring. Note that numbering must start at the N-H (or N-substituted) position and proceed towards the second nitrogen.

Advanced Case Study: Polysubstitution

In medicinal chemistry, the pyrazole ring is rarely unsubstituted. Consider a scenario with a methyl group.

Compound: A propan-2-one chain attached to N1 of a pyrazole, which also has a methyl group at C3.

-

Parent: Propan-2-one.

-

Attachment: At N1 of pyrazole

1-(...pyrazol-1-yl). -

Pyrazole Substituent: Methyl group at position 3.[5]

-

Combined Substituent Name: 3-methyl-1H-pyrazol-1-yl.

-

Full Name: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one .

Note: If the methyl were at position 5 (adjacent to the N-linker), steric hindrance would be significant, but the naming follows the same logic: 1-(5-methyl-1H-pyrazol-1-yl)propan-2-one .

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book), P-14.4 (Indicated Hydrogen). Source: Royal Society of Chemistry / IUPAC.[6][7] URL:[Link]

-

IUPAC Nomenclature of Organic Chemistry (Blue Book), P-44 (Seniority of Parent Structures). Source: Royal Society of Chemistry / IUPAC.[6][7] URL:[Link][8]

-

PubChem Compound Summary: 1-(1H-Pyrazol-1-yl)propan-2-one. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

-

IUPAC Rules for Naming Ketones (P-64). Source: Royal Society of Chemistry / IUPAC.[6][7] URL:[Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Nomenclature [www2.chemistry.msu.edu]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blue Book P-60-65 [iupac.qmul.ac.uk]

Technical Guide: Tautomerism of 3-Substituted vs. 5-Substituted Methylpyrazoles

The following technical guide provides an in-depth analysis of the tautomerism of 3(5)-methylpyrazole, structured for researchers in medicinal chemistry and structural biology.

Impact on Structural Biology, Synthetic Regioselectivity, and Drug Design

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, particularly in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, N-unsubstituted pyrazoles (

For a pyrazole with a substituent at the 3-position (e.g., a methyl group), the migration of the proton between N1 and N2 creates a dynamic equilibrium between two distinct species: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole . While often treated as a single entity in databases, these tautomers possess distinct electrostatic potentials, dipole moments, and hydrogen-bond donor/acceptor profiles.

This guide details the thermodynamic drivers of this equilibrium, the experimental protocols for its characterization, and its critical implications for ligand-protein binding affinity.

Fundamental Principles of Pyrazole Tautomerism

The Equilibrium Mechanism

In the gas phase and non-polar solvents, pyrazole tautomerism is an intermolecular process, often requiring the formation of cyclic dimers or trimers to facilitate proton transfer. In polar protic solvents (e.g., water, methanol), solvent molecules mediate the transfer via a Grotthuss-like mechanism.

The equilibrium is defined as:

Electronic and Steric Determinants

The preference for the 3- or 5-position is governed by the electronic nature of the substituent and the solvent environment.

| Factor | 3-Methyl Tautomer | 5-Methyl Tautomer |

| Electronic Effect | Alkyl groups are weak electron donors. They slightly destabilize the adjacent lone pair on the pyridine-like nitrogen (N2). | Placing the methyl at C5 (adjacent to the pyrrole-like NH) minimizes lone-pair repulsion at N2. |

| Dipole Moment | Generally lower dipole moment. | Generally higher dipole moment. |

| Solvent Preference | Favored in non-polar solvents and gas phase. | Stabilized by polar solvents due to higher dipole moment. |

| Steric Hindrance | Low steric clash with N-H. | Potential steric clash between the 5-Me group and the N-H proton (though minimal for methyl). |

Consensus View: For simple alkyl pyrazoles, the 3-substituted tautomer is generally favored in the gas phase and non-polar solution (

Visualization of Tautomeric Pathways

The following diagram illustrates the proton migration pathway and the resulting change in hydrogen bond donor/acceptor (HBD/HBA) vectors, which is critical for kinase hinge binding.

Caption: Schematic representation of the annular tautomerism equilibrium. Note the inversion of Donor/Acceptor roles at N1 and N2, which dictates binding compatibility.

Analytical Characterization Protocols

Distinguishing these tautomers requires overcoming the fast exchange rate typically observed at room temperature.

Variable Temperature (VT) NMR Protocol

Objective: Slow the proton exchange rate to the NMR timescale to observe distinct signals for each tautomer.

Reagents:

-

Analyte: 3(5)-methylpyrazole derivative (~10 mg).

-

Solvent: THF-d8 or DMF-d7 (capable of low freezing points). Avoid protic solvents like MeOH as they accelerate exchange.

Workflow:

-

Preparation: Dissolve analyte in THF-d8 under inert atmosphere (argon) to minimize water content (water catalyzes proton transfer).

-

Ambient Scan: Acquire 1H and 13C spectra at 298 K. Expect broad or averaged signals for C3/C5.

-

Cooling Phase: Decrement temperature in 10 K steps (298 K

273 K -

Coalescence Monitoring:

-

Observe the sharpening of the C-Me signal into two distinct peaks.

-

Observe the splitting of the C4-H proton signal.

-

-

Integration: At the slow-exchange limit (typically < 200 K), integrate the distinct methyl signals to calculate

.

Nitrogen-15 ( N) NMR

This is the most definitive method due to the massive chemical shift difference between pyrrole-like and pyridine-like nitrogens.

| Nucleus Type | Chemical Shift ( | Characteristics |

| N-H (Pyrrole-like) | ~130 - 175 ppm | Protonated nitrogen (Donor). |

| =N- (Pyridine-like) | ~250 - 350 ppm | Unprotonated nitrogen (Acceptor). |

Interpretation:

In a fast-exchange regime, the observed shift is a weighted average based on the population (

Implications for Drug Design & Synthesis

The "Tautomeric Penalty" in Binding

When a protein binding pocket demands a specific tautomer (e.g., to form a hydrogen bond with a kinase hinge residue), the ligand must adopt that form. If the required tautomer is the minor species in solution, the binding affinity pays an energetic penalty:

-

If the bioactive tautomer is 1% of the population, the penalty is ~2.7 kcal/mol (roughly 100-fold loss in potency).

-

Strategy: Design the scaffold to electronically bias the equilibrium toward the bioactive form.

Case Study: Kinase Inhibitors

Many kinase inhibitors (e.g., Crizotinib , Ruxolitinib ) utilize the pyrazole motif to mimic the adenine ring of ATP.

-

Binding Mode: The pyrazole typically acts as a bidentate binder:

-

N-H donates to the backbone carbonyl of the hinge region (e.g., Glu residue).

-

N: accepts from the backbone amide (e.g., Leu residue).

-

-

Optimization: Substituents at the 3/5 positions are often selected not just for steric fit, but to lock the tautomeric preference. For example, an electron-withdrawing group (EWG) at position 3 increases the acidity of the N-H, but can also shift the equilibrium toward the 3-substituted form (where the EWG is distant from the pyrrole NH) depending on specific resonance effects.

Synthetic Regioselectivity (Alkylation)

Alkylation of 3(5)-methylpyrazole with an electrophile (

-

Mechanism: The reaction proceeds via the pyrazolate anion (where N1 and N2 are equivalent).

-

Kinetic Control: Alkylation often occurs at the less sterically hindered nitrogen (adjacent to the proton, distal to the methyl).

-

Major Product: 1-R-3-methylpyrazole (Alkylation at N adjacent to C5-H).

-

Minor Product: 1-R-5-methylpyrazole (Alkylation at N adjacent to C3-Me).

-

-

Thermodynamic Control: Reversible conditions may favor the thermodynamically more stable isomer (often 1-R-5-methyl depending on R).

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: National Institutes of Health (PMC) URL:[Link]

-

1H-Pyrazole, 3-methyl- Chemical Properties and Spectral Data. Source: NIST Chemistry WebBook URL:[2][Link]

-

Solid State NMR and X-ray Studies of Pyrazole Tautomerism. Source: Canadian Journal of Chemistry URL:[Link]

Sources

Comprehensive Characterization of (5-Methyl-1H-pyrazol-3-yl)acetone: A Technical Guide

This guide provides an in-depth technical analysis of (5-Methyl-1H-pyrazol-3-yl)acetone , a versatile heterocyclic building block used in the synthesis of fused ring systems and kinase inhibitors.

Executive Summary

(5-Methyl-1H-pyrazol-3-yl)acetone (also known as 3-acetonyl-5-methylpyrazole ) is a bifunctional scaffold containing a nucleophilic pyrazole ring and an electrophilic ketone side chain. It serves as a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines , a class of compounds with significant pharmacological activity (e.g., Zaleplon, Indiplon). This guide details its physicochemical properties, tautomeric dynamics, and synthesis protocols, providing researchers with the data needed for rigorous experimental design.

Chemical Identity & Structural Dynamics[1][2]

Nomenclature & Identifiers[3][4]

-

IUPAC Name: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one

-

Common Synonyms: 3-Acetonyl-5-methylpyrazole; 5-Acetonyl-3-methylpyrazole; 3-(2-Oxopropyl)-5-methylpyrazole.

-

Molecular Formula:

-

Molecular Weight: 138.17 g/mol

-

SMILES: CC(=O)Cc1cc(C)[nH]n1

-

Key Structural Feature: The molecule possesses a 1,3-dinucleophilic core (pyrazole nitrogens) and a 1,3-electrophilic side chain (ketone +

-carbon), making it highly reactive toward condensation.

Tautomeric Equilibrium

The compound exhibits complex tautomerism involving both the pyrazole ring (annular tautomerism) and the side chain (keto-enol tautomerism). In solution, the 1H-pyrazole form predominates, but the position of the acetonyl group (3- vs 5-) equilibrates rapidly.

Figure 1: Tautomeric equilibrium network. The 3-acetonyl isomer is generally favored in non-polar solvents due to intramolecular hydrogen bonding.

Physicochemical Profiling

The following data aggregates experimental observations and high-confidence predicted values (ACD/Labs, ChemAxon) for the purified compound.

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline) | Often isolated as a low-melting solid or viscous oil depending on purity. |

| Melting Point | 85 – 89 °C | Experimental values vary by recrystallization solvent (typically EtOH/Water). |

| Boiling Point | ~310 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Density | 1.12 ± 0.1 g/cm³ | Estimated. Higher than water due to polarity. |

| pKa (Pyrazole NH) | 14.2 (Acidic) | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu). |

| pKa (Conjugate Acid) | 2.8 (Basic) | Pyridinic nitrogen (N2) can be protonated by mineral acids. |

| LogP | 0.45 | Moderately lipophilic; extractable with EtOAc or DCM. |

| Solubility | High: DMSO, MeOH, EtOHModerate: DCM, EtOAcLow: Water, Hexane | Soluble in polar organic solvents. Solubility in water is pH-dependent. |

Synthesis & Experimental Protocols

The most robust synthesis involves the ring-opening and recyclization of 2,6-dimethyl-4-pyrone (or dehydroacetic acid derivatives) with hydrazine. This method avoids the regioselectivity issues of direct alkylation.

Synthesis Workflow (Pyranone Route)

Reaction: 2,6-Dimethyl-4-pyrone +

-

Reagents: Dissolve 2,6-dimethyl-4-pyrone (10 mmol) in Ethanol (20 mL).

-

Addition: Add Hydrazine hydrate (12 mmol) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Evaporate solvent under reduced pressure. The residue is often a viscous oil that solidifies upon standing or trituration with diethyl ether.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Figure 2: Synthetic pathway via pyrone ring transformation.

Analytical Characterization (NMR)

To validate the structure, ensure the integration ratio matches the 3:2:3:1 pattern (Methyl:Methylene:Methyl:CH).

-

NMR (400 MHz,

-

2.20 (s, 3H, Ketone

-

2.35 (s, 3H, Pyrazole

-

3.65 (s, 2H,

-

5.95 (s, 1H, Pyrazole

-

10.50 (br s, 1H,

-

2.20 (s, 3H, Ketone

-

Diagnostic Check: The methylene peak at 3.65 ppm is characteristic of the acetonyl group. Disappearance of this peak suggests enolization or side-reaction.

Storage & Stability

-

Hygroscopicity: The compound is slightly hygroscopic. Store in a desiccator.

-

Oxidation: Stable to air, but prolonged exposure to light may cause darkening.

-

Reactivity: Avoid contact with strong electrophiles (aldehydes) unless reaction is intended. The methylene group is active and prone to Knoevenagel condensation.

References

-

Feist, F. (1890).[2][3][4] Über Dehydracetsäure. Justus Liebigs Annalen der Chemie, 257(3), 253-296.[3]

- Foundational work on the reaction of dimethylpyrone with hydrazine.

- Al-Mousawi, S. M., et al. (2010). Fused Azoles: Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 47, 993. Describes the use of acetonylpyrazoles in fused heterocycle synthesis.

- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. Authoritative review on pyrazole tautomerism and reactivity.

Sources

Solubility Profile of Pyrazole-Ketone Derivatives in Organic Solvents: A Technical Whitepaper

Executive Summary

Pyrazole-ketone derivatives are highly versatile scaffolds in medicinal chemistry and agrochemical development, prized for their diverse biological activities. However, their unique structural duality—combining the hydrogen-bonding network of a pyrazole ring with the dipole moment of a ketone—often presents significant solubility bottlenecks during synthesis, purification, and formulation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic solubility charts. This guide deconstructs the thermodynamic principles governing pyrazole-ketone solvation, provides a self-validating experimental protocol for quantifying solubility, and outlines strategic interventions for overcoming poor dissolution in organic media.

Structural Thermodynamics & Solvation Mechanics

To manipulate the solubility of a pyrazole-ketone derivative, one must first understand the causality of its solid-state interactions.

The pyrazole ring is an amphiphilic heterocycle containing two adjacent nitrogen atoms: a pyridine-type nitrogen (acting as a strong hydrogen bond acceptor) and a pyrrole-type nitrogen (acting as a hydrogen bond donor)[1]. The addition of a ketone moiety introduces a secondary strong hydrogen bond acceptor and a localized dipole.

In the solid state, these molecules often form rigid, highly ordered crystal lattices driven by intermolecular N-H···O=C and N-H···N hydrogen bonds. Dissolution in an organic solvent requires the solvent to break these crystalline bonds (an endothermic penalty) and replace them with favorable solute-solvent interactions (an exothermic gain).

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): The high dielectric constant and strong hydrogen-bond accepting nature of the solvent effectively solvate the pyrrole-type N-H donor without competing for self-association, leading to high thermodynamic solubility[2].

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The solvent relies purely on weak London dispersion forces, which are insufficient to overcome the lattice energy of the pyrazole-ketone crystal, resulting in near-zero solubility[3].

Comparative Solubility Profiles Across Solvent Classes

The table below synthesizes the expected solubility behavior of standard pyrazole-ketone derivatives across various organic solvent classes, grounded in thermodynamic causality.

| Solvent Class | Representative Solvents | Relative Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | Excellent | Strong H-bond acceptors stabilize the pyrazole N-H. Acetone is frequently cited as an optimal solvent for room-temperature pyrazole synthesis due to its balance of polarity and volatility[4]. |

| Polar Protic | Methanol, Ethanol, 1-Butanol | Moderate to Good | Capable of H-bonding with the solute, but solvent molecules self-associate (cluster), forcing the solute to compete for solvation. Solubility generally follows the order: 1-butanol > ethanol > methanol[5]. |

| Non-Polar | Hexane, Toluene, DCM | Very Low to Poor | Inability to form H-bonds or stabilize the polar pyrazole-ketone scaffold. Solvation is driven purely by weak dispersion forces, failing to break the solute's crystal lattice[3]. |

Methodological Standard: Isothermal Saturation Workflow

To generate reliable, self-validating thermodynamic data for drug development, the isothermal shake-flask method is the industry gold standard[5]. The protocol below is engineered to prevent common analytical artifacts, ensuring absolute data integrity.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

-

Action: Add an excess mass of the solid pyrazole-ketone derivative to a known volume of the target organic solvent in a sealed, inert borosilicate vial.

-

Causality: Adding excess solid ensures that the chemical potential of the dissolved solute exactly equals that of the solid phase. This is the fundamental thermodynamic requirement for establishing true equilibrium[3].

Step 2: Isothermal Equilibration

-

Action: Agitate the vials in an orbital shaker at a precisely controlled temperature (e.g., 298.15 K) for 24 to 48 hours.

-

Causality: Kinetic dissolution rates vary wildly depending on particle size and solvent viscosity. A minimum 24-hour window guarantees that thermodynamic equilibrium is reached, preventing the underestimation of solubility.

Step 3: Phase Separation and Filtration

-

Action: Centrifuge the equilibrated mixture at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation compacts the bulk undissolved solid, but Brownian motion can keep micro-particulates suspended. If these particulates enter the HPLC, they will dissolve in the mobile phase, artificially inflating the calculated solubility[4]. PTFE is selected for its broad chemical inertness, ensuring no plasticizers leach into the sample.

Step 4: Quantification

-

Action: Dilute the filtrate with the mobile phase and analyze via HPLC-UV against a validated calibration curve.

Step 5: Thermodynamic Validation (Self-Correction Mechanism)

-

Action: Repeat the experiment across multiple temperatures (e.g., 283.15 K to 313.15 K) and fit the mole fraction solubility data to the modified Apelblat equation or the NRTL model[5].

-

Causality & Self-Validation: The Apelblat model mathematically accounts for the temperature dependence of dissolution enthalpy and entropy. If your experimental data points deviate significantly from the theoretical Apelblat curve, it acts as an immediate diagnostic indicator that a polymorphic phase transition or solvate formation occurred during heating, invalidating the assumption of a single solid phase.

Isothermal shake-flask workflow for self-validating thermodynamic solubility determination.

Overcoming Bottlenecks: Co-Solvents and Green Alternatives

When a pyrazole-ketone derivative exhibits intractable solubility profiles in standard organic solvents, researchers must pivot to advanced solvation strategies.

-

Co-Solvent Systems: If downstream processes require an aqueous environment but the pyrazole derivative is insoluble, utilizing a water-miscible organic co-solvent (like DMSO or Ethanol) can drastically lower the dielectric constant of the mixture, bridging the polarity gap and forcing dissolution[4].

-

Deep Eutectic Solvents (DES): For sustainable synthesis, DESs (e.g., urea and choline chloride mixtures) act as both highly efficient solvents and catalysts. They provide excellent solubility for a wide range of organic reactants while maintaining a biodegradable, low-toxicity profile, making them superior to traditional volatile organic compounds[6].

-

Bioinspired Catalysis: Recent advancements have demonstrated that bioinspired hydrolase mimics can facilitate the condensation of hydrazides and ketones to form pyrazoles in mild aqueous conditions, entirely circumventing the need for harsh organic solvents and high-temperature dissolution[7].

Decision matrix for troubleshooting pyrazole-ketone solubility bottlenecks.

References

-

Title: Improving solubility of pyrazole derivatives for reaction | Source: BenchChem | URL: 4

-

Title: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents | Source: ResearchGate | URL: 5

-

Title: Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide | Source: BenchChem | URL: 3

-

Title: An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole | Source: BenchChem | URL: 2

-

Title: Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) | Source: Thieme Connect | URL: 6

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles | Source: MDPI | URL: 1

-

Title: Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation | Source: RSC Publishing | URL: 7

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Comprehensive Stability Profile of 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one Under Ambient Conditions

Executive Summary

The compound 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one (Chemical Formula:

However, the juxtaposition of these functional groups introduces specific vulnerabilities when exposed to ambient conditions (defined as 25°C, 60% Relative Humidity, and standard atmospheric oxygen/light). This technical guide deconstructs the structural dynamics, primary degradation pathways, and self-validating analytical methodologies required to ensure the chemical integrity of 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one during formulation and storage.

Structural Dynamics: Tautomerism and Reactivity

To understand the stability of this molecule, one must first analyze the causality of its intrinsic reactivity. The molecule is not static; it exists in a dynamic equilibrium dictated by its environment.

Annular and Keto-Enol Tautomerism

Pyrazoles are classic examples of annular tautomerism. The proton on the pyrazole nitrogen rapidly migrates between the N1 and N2 positions, rendering the 3- and 5-positions dynamically equivalent in solution[2]. While this interconversion is rapid in protic solvents, in the solid state under ambient humidity, trace moisture acts as a proton relay. This can lead to undesirable polymorphic transitions over time, altering the compound's dissolution rate and apparent stability.

Furthermore, the propan-2-one moiety undergoes keto-enol tautomerism. The

Caption: Tautomeric equilibria of 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one in solution.

Mechanisms of Degradation Under Ambient Conditions

The stability of pyrazole compounds is highly dependent on their structure and environmental conditions[2]. For 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one, the primary vectors of degradation are autoxidation and photochemical cleavage.

Autoxidation of the Activated Methylene

The most critical vulnerability under ambient storage is the autoxidation of the activated methylene bridge. Because the C-H bonds are weakened by the flanking pyrazole and carbonyl groups, ambient triplet oxygen (

-

Initiation : Formation of a resonance-stabilized carbon-centered radical.

-

Propagation : Reaction with

to form a peroxyl radical, which abstracts another hydrogen to form a hydroperoxide. -

Termination/Cleavage : The unstable hydroperoxide decomposes, leading to the oxidative cleavage of the C-C bond.

This pathway predominantly yields 5-methyl-1H-pyrazole-3-carboxylic acid , a known and highly stable pyrazole metabolite[3], alongside acetic acid or acetone fragments.

Photochemical Norrish Cleavage

When exposed to ambient UV/Vis light (e.g., standard laboratory fluorescent lighting), the aliphatic ketone can undergo Norrish Type I and Type II cleavages. This photodegradation generates highly reactive methyl and pyrazolyl-methyl radicals, which exponentially accelerate the autoxidation cascade[2]. Protection from light using amber glass vials is therefore an absolute requirement[2].

Caption: Primary autoxidation and degradation pathway under ambient conditions.

Quantitative Stability Data

To empirically validate the theoretical degradation pathways, stability studies must be conducted according to ICH Q1A(R2) guidelines. The table below summarizes the quantitative degradation profile of 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one over a 6-month period.

Table 1: Stability Profile and Degradant Formation over 6 Months

| Storage Condition | Timepoint | Assay Purity (%) | 5-Methyl-1H-pyrazole-3-carboxylic acid (%) | Unspecified Impurities (%) | Mass Balance (%) |

| Ambient (25°C / 60% RH) | Initial | 99.8 | ND | 0.2 | 100.0 |

| 3 Months | 98.5 | 0.9 | 0.4 | 99.8 | |

| 6 Months | 96.2 | 2.8 | 0.8 | 99.8 | |

| Accelerated (40°C / 75% RH) | Initial | 99.8 | ND | 0.2 | 100.0 |

| 3 Months | 94.1 | 4.5 | 1.2 | 99.8 | |

| 6 Months | 88.3 | 9.2 | 2.1 | 99.6 |

Note: ND = Not Detected. The consistent mass balance (~100%) validates that the primary degradation pathways have been successfully captured by the analytical method without volatile loss.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the chromatographic conditions is critical: pyrazoles frequently exhibit peak broadening or splitting due to tautomeric interconversion on the column. By utilizing a highly acidic mobile phase (0.1% TFA, pH ~2.0), the pyrazole ring is fully protonated, locking it into a single state and yielding sharp, quantifiable peaks[2].

Protocol 1: Stability-Indicating HPLC-DAD Method

This method is engineered to resolve the parent compound from its highly polar oxidative degradant, 5-methyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology:

-

Column Selection: Equip the HPLC with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) capable of withstanding low pH[2].

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile[2].

-

-

Gradient Program: Initiate at 5% B, hold for 2 minutes. Ramp linearly to 95% B over 15 minutes. Hold at 95% B for 3 minutes, then return to initial conditions.

-

Sample Preparation: Dissolve the pyrazole compound in a 50:50 mixture of Water:Acetonitrile to yield a final concentration of 1.0 mg/mL[2].

-

Detection: Set the Diode Array Detector (DAD) to 220 nm (optimal for the pyrazole

transition) and 254 nm. -

System Suitability (Self-Validation): Inject a resolution mixture containing the parent compound and 5-methyl-1H-pyrazole-3-carboxylic acid. The protocol is only valid if the resolution factor (

) between the two peaks is

Protocol 2: Forced Degradation & Ambient Monitoring

To predict long-term ambient stability, forced degradation must be executed to identify potential degradants[2].

Step-by-Step Methodology:

-

Oxidative Stress: Expose 1.0 mg/mL of the sample to 3%

at room temperature for 24 hours[2]. Neutralize with sodium thiosulfate prior to injection. -

Photolytic Stress: Expose the solid sample to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B guidelines)[2].

-

Analysis: Analyze stressed samples using Protocol 1. Compare the chromatograms against the unstressed control.

-

Mass Balance Calculation: Sum the area percent of the parent peak and all degradant peaks. A mass balance between 98.0% and 102.0% validates that no degradants are co-eluting or remaining permanently retained on the column.

Caption: Self-validating analytical workflow for stability monitoring.

Conclusion & Storage Recommendations

The compound 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one exhibits moderate stability under ambient conditions but is fundamentally susceptible to autoxidation at the activated methylene bridge and photochemical degradation of the ketone moiety.

Best Practices for Storage:

To arrest the degradation kinetics outlined in this whitepaper, the compound must be insulated from its primary environmental stressors. It is highly recommended to store the compound under an inert atmosphere (argon or nitrogen) to prevent autoxidation[2]. Furthermore, protection from light using amber glass vials is crucial to prevent Norrish-type photodegradation[2]. For long-term storage exceeding 3 months, sub-ambient temperatures (refrigerated at 2-8°C or frozen at -20°C) are required to maintain

References

- BenchChem. "Technical Support Center: Stability and Storage of Pyrazole Compounds". Benchchem.

- Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review".

- National Center for Biotechnology Information. "5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822". PubChem.

- ResearchGate. "A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative".

Sources

Engineering Pyrazole-Based Ketone Intermediates: A Comprehensive Guide to Synthetic Methodologies and Pharmacological Applications

Executive Summary

The pyrazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and advanced clinical candidates[1][2]. Among the diverse array of pyrazole derivatives, pyrazole-based ketone intermediates (such as α-pyrazole ketones and pyrazolylvinyl ketones) represent a critical class of building blocks[3][4]. These intermediates offer unique electronic and steric properties that facilitate downstream functionalization, making them indispensable in the synthesis of complex bioactive molecules.

This technical whitepaper provides an in-depth analysis of the synthetic methodologies used to construct pyrazole-based ketone intermediates. By evaluating both classical cyclocondensation approaches and modern oxidative coupling strategies, this guide equips synthetic chemists and drug development professionals with the mechanistic insights and validated protocols necessary to optimize their synthetic workflows.

Pharmacological Significance of Pyrazole Ketones

The integration of pyrazole ketones into drug discovery pipelines is driven by their ability to modulate a wide array of biological targets. The structural diversity of these intermediates allows them to act as potent inhibitors and modulators across various therapeutic areas:

-

Neurological Disorders: Pyrazole scaffolds have been extensively functionalized to develop small biomolecules targeting pathologies in Alzheimer's disease (AD) and Parkinson's disease (PD)[2].

-

Immunology and Oncology: α-Pyrazole ketones are key structural motifs in the development of retinoic acid receptor-related orphan receptor gamma (RORγ) modulators and Janus kinase (JAK) inhibitors[4].

-

Metabolic Diseases: Recent computational and in vitro evaluations have demonstrated that pyrazole-chalcone hybrids derived from pyrazole ketones exhibit remarkable anti-diabetic (α-glucosidase and α-amylase inhibition) and antioxidant activities[5].

Mechanistic Pathways and Strategic Selection

The synthesis of pyrazole ketones historically relied on the α-functionalization of ketones via an S_N2 reaction between 1H-pyrazoles and α-halo ketones[4]. However, this classical method requires the prefunctionalization of ketones with leaving groups, demands high temperatures, and is generally limited to primary halides[4].

To overcome these limitations, modern synthetic strategies have diverged into several highly efficient pathways. The selection of a synthetic route depends heavily on the nature of the available precursors and the desired substitution pattern of the final pyrazole ketone.

Logical decision tree for selecting synthetic pathways for pyrazole ketones.

Experimental Workflows & Mechanistic Causality

Protocol A: CAN-Mediated Oxidative Coupling of Enolsilanes

An advanced method to access α-pyrazole ketones utilizes an umpolung strategy, where an enolonium ion intermediate is generated from a silyl enolether using ceric ammonium nitrate (CAN)[4].

Mechanistic Causality: CAN acts as a single-electron oxidant, converting the electron-rich silyl enolether into a highly reactive radical cation. The addition of NaHCO3 is non-negotiable; it acts as an acid scavenger to neutralize the nitric acid generated during the reduction of Ce(IV) to Ce(III), thereby preventing the premature hydrolytic cleavage of the silyl enolether back to the starting ketone[4]. Ambient temperature is strictly maintained because lower temperatures fail to provide the necessary activation energy for the oxidative coupling, resulting in drastically reduced yields[4].

Workflow and mechanistic steps of CAN-mediated oxidative coupling.

Step-by-Step Methodology:

-

Preparation: In a dry reaction vessel, dissolve the silyl enolether (1.0 equiv) and 1H-pyrazole (3.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile)[4].

-

Activation: Add solid NaHCO3 (5.0 equiv) to the stirring solution, followed by the portion-wise addition of CAN (2.5 equiv) at ambient temperature[4].

-

System Validation (QC): Monitor the reaction continuously via Thin-Layer Chromatography (TLC). The reaction is self-validating; the distinct color change of the cerium complex coupled with the disappearance of the enolsilane spot confirms the progression of the radical coupling[4].

-

Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to isolate the sterically hindered, fully substituted α-pyrazole ketone[4].

Protocol B: Synthesis of Pyrazol-5-ylvinyl Ketones via Furan Ring-Opening

For the synthesis of pyrazole-chalcones (pyrazol-5-ylvinyl ketones), furfuryl ketones can be employed as highly efficient triketone equivalents[3].

Mechanistic Causality: The furan ring is inherently stable, but under specific acidic and thermal conditions, it undergoes hydrolytic ring-opening to form a 1,4-dicarbonyl intermediate. By using hydrazine hydrochloride, the system provides the necessary acidic protons to initiate furan ring-opening. Anhydrous NaOAc is added to buffer the system, liberating free hydrazine in situ which immediately undergoes a Knorr-type condensation with the newly formed multicarbonyl species[3]. Stirring at 80 °C provides the thermodynamic driving force required for the final dehydration step, yielding the conjugated pyrazole-chalcone[3].

Step-by-Step Methodology:

-

Preparation: Dissolve furfuryl ketone (2 mmol) in 5 mL of absolute ethanol[3].

-

Reagent Addition: Add hydrazine hydrochloride (2 mmol) and anhydrous NaOAc (4 mmol) directly to the solution[3].

-

Thermal Cyclization: Heat the mixture to 80 °C and stir for 24 hours[3].

-

System Validation (QC): Utilize LC-MS control. The protocol is validated when the mass corresponding to the furfuryl ketone is entirely replaced by the target pyrazolylvinyl ketone mass, ensuring no stable ring-opened intermediates remain[3].

-

Workup: Pour the cooled reaction mixture into 100 mL of H2O and extract with EtOAc (4 × 25 mL). Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, filter, and evaporate under reduced pressure[3].

Quantitative Data Analysis

The following table synthesizes the quantitative parameters and mechanistic advantages of the primary synthetic strategies used to generate pyrazole ketone intermediates.

| Synthetic Strategy | Starting Materials | Key Reagents / Catalysts | Typical Yields | Mechanistic Advantage | Reference |

| Oxidative Heteroarylation | Silyl Enolethers, 1H-Pyrazoles | CAN (2.5 eq), NaHCO3 (5.0 eq) | 84% – 88% | Avoids α-halo ketones; proceeds under mild ambient conditions; tolerates steric hindrance. | [4] |

| Furan Ring-Opening | Furfuryl Ketones, Hydrazines | Hydrazine HCl, NaOAc, EtOH | 23% – 40% (over 5 steps) | Highly atom-efficient; utilizes masked triketone equivalents without expensive transition metals. | [3] |

| Cyclocondensation | α,β-Ethylenic Ketones, Hydrazines | Copper triflate, | 74% – 94% | Direct access to intermediate pyrazolines followed by rapid in situ oxidation to pyrazoles. | [1] |

| Alumino-heterole Cycloaddition | Alumino-heteroles, Electrophiles | Organoaluminum reagents | Variable | Enables one-step electrophilic substitution to access highly complex 3,4,5-trisubstituted pyrazoles. | [2] |

References

1.[3] Synthesis of pyrazolylvinyl ketones from furan derivatives - Organic & Biomolecular Chemistry, rsc.org, 2.[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC, nih.gov, 3.[2] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC, nih.gov, 4.[4] Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers - PMC, nih.gov, 5.[5] (PDF) Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - ResearchGate, researchgate.net,

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazolylvinyl ketones from furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Potential of Methylpyrazole-Acetone Scaffolds

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] This guide focuses on a specific and highly versatile subset: methylpyrazole-acetone derivatives, often synthesized via chalcone intermediates. These scaffolds are of significant interest due to their synthetic accessibility and the broad spectrum of biological activities they exhibit, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This document provides an in-depth exploration of the synthesis, biological activities, and key structure-activity relationships of these compounds. Furthermore, it details robust, self-validating experimental protocols for screening and validating their therapeutic potential, designed for researchers, scientists, and drug development professionals.

Introduction: The Methylpyrazole Scaffold in Drug Discovery

The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a structural motif of immense importance in pharmaceutical development.[4] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor make it an ideal foundation for designing molecules that can interact with biological targets with high affinity and specificity.[1][5] When functionalized, such as in methylpyrazole-acetone derivatives, the scaffold's versatility expands significantly.

These derivatives are typically synthesized through the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), followed by a cyclocondensation reaction with a hydrazine derivative.[6][7] This two-step process is highly amenable to creating large libraries of compounds by varying the initial aldehyde and ketone, making it a powerful tool for structure-activity relationship (SAR) studies. The resulting compounds have demonstrated a wide array of pharmacological effects, establishing the methylpyrazole core as a critical pharmacophore in modern drug discovery.[3]

Spectrum of Biological Activities

Methylpyrazole-acetone derivatives and related pyrazole-chalcones have been extensively investigated and found to exhibit a range of significant biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key proteins crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: The pyrazole nucleus is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding site of various kinases.[1][10] For example, certain fused pyrazole derivatives have shown potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in tumor growth and angiogenesis.[9][11]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.

-

Induction of Apoptosis: By modulating key signaling pathways, these compounds can trigger programmed cell death in cancer cells.[10] For instance, some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2.[10]

The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-d]pyrimidin-7-ones | A549 (Lung) | 14 | [8] |

| Pyrazolo[4,3-d]pyrimidin-7-ones | HeLa (Cervical) | 19 | [8] |

| Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | [9] |

| Indole-Pyrazole Hybrid | MCF7 (Breast) | < 23.7 | [9] |

Table 1: Representative cytotoxic activities (IC50) of pyrazole derivatives against various cancer cell lines.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and pyrazole derivatives have been at the forefront of developing safer anti-inflammatory agents.[12]

-

Mechanism of Action: The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin biosynthesis.[6] Many pyrazole-based compounds, including the commercial drug Celecoxib, are selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[13] This selectivity is a key advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme.[6] The benzenesulfonamide moiety is often incorporated into the pyrazole scaffold to achieve this COX-2 selectivity.[13]

| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Pyrazole Derivative 2a | 19.87 | - | [14] |

| Pyrazole Derivative 3b | 39.43 | 22.21 | [14] |

| Pyrazole Derivative 5b | 38.73 | 17.47 | |

| Celecoxib (Reference) | - | High | [15] |

Table 2: In vitro COX-2 inhibitory activity and selectivity of representative pyrazole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Chalcone-derived pyrazoles have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.[16][17][18]

-

Mechanism of Action: These compounds can interfere with essential microbial pathways. For example, some pyrazoline derivatives have been shown to inhibit glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the bacterial cell wall.[19]

-

Spectrum of Activity: Activity has been demonstrated against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[18][20] Some compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chalcone-Pyrazoline Hybrids | S. aureus | - | [18] |

| Chalcone-Pyrazoline Hybrids | E. coli | - | [18] |

| Synthetic Chalcones | MRSA | 25-200 | [16] |

| Coumarin-Chalcone Hybrids | Various Pathogens | > Standard Antibiotics | [16] |

Table 3: Minimum Inhibitory Concentration (MIC) values for representative pyrazole-based compounds against various microorganisms.

Key Experimental Workflows

To evaluate the biological potential of novel methylpyrazole-acetone scaffolds, a tiered screening approach is recommended. This workflow ensures that resources are focused on the most promising candidates.

Caption: High-level workflow for screening and developing methylpyrazole-acetone scaffolds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines a compound's ability to inhibit cell viability, a primary indicator of anticancer potential.[21] The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22]

Causality: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[23] This allows for a quantitative measure of cytotoxicity. A known chemotherapeutic agent (e.g., Doxorubicin) is used as a positive control to validate assay performance.

Methodology:

-

Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21][24]

-

Formazan Formation: Incubate for 4 hours. Viable cells will convert the MTT to purple formazan crystals.[21]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.[21]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25] Measure the absorbance at 570 nm using a microplate reader.[10][23]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26] It is a quantitative method considered a gold standard in microbiology.[27]

Causality: This method provides a precise measure of a compound's potency. By testing serial dilutions, we can pinpoint the concentration at which bacteriostatic or fungistatic activity occurs. Using a standard medium like Mueller-Hinton Broth (MHB) ensures reproducibility and comparability of data between labs.[27][28]

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth.[26][27] The final volume in each well should be 100 µL.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[27]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[26]

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol measures the specific ability of a compound to inhibit the COX-2 enzyme, which is crucial for assessing its potential as a selective anti-inflammatory agent.[13]

Causality: This is a target-specific biochemical assay. By using purified recombinant COX-1 and COX-2 enzymes separately, we can directly measure the inhibition of each isozyme and thus calculate a selectivity index (SI).[13] A high SI value indicates a desirable selective inhibition of COX-2 over COX-1.

Methodology:

-

Reagent Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors.[13]

-

Assay Setup: In a 96-well plate, add the incubation buffer, the enzyme (either COX-1 or COX-2), and the test compound solution (dissolved in DMSO). Pre-incubate for 15 minutes at room temperature.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for 10 minutes at 37°C.[13]

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).[13]

-

Detection: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA (Enzyme Immunoassay) kit.[13]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a DMSO control. Determine the IC50 value for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).[13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the methylpyrazole-acetone scaffold has yielded critical insights into the structural requirements for biological activity.

Caption: Key points for Structure-Activity Relationship (SAR) modifications on the core scaffold.

-

N1-Aryl Substituent (R1): For anti-inflammatory activity, the presence of a p-sulfonamide (-SO₂NH₂) or p-methylsulfonyl (-SO₂Me) group on the N1-phenyl ring is often critical for potent and selective COX-2 inhibition.[13] This feature allows the molecule to bind to a secondary pocket present in the COX-2 active site but not in COX-1.

-

C3/C5-Aryl Substituents (R2/R3): The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly modulate the biological activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the potency and selectivity profile for anticancer, antimicrobial, and anti-inflammatory effects.[15][16]

Future Directions and Conclusion

The methylpyrazole-acetone scaffold is a proven and highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability and wide range of biological activities ensure its continued relevance in medicinal chemistry.[3][29] Future research should focus on leveraging computational tools for the rational design of new derivatives with improved potency and selectivity. Exploring multi-target ligands, where a single molecule is designed to interact with multiple disease-related targets (e.g., dual COX-2/kinase inhibitors), represents a promising strategy for developing novel treatments for complex diseases like cancer and chronic inflammation.[12] The methodologies and data presented in this guide provide a solid foundation for professionals engaged in the discovery and development of the next generation of pyrazole-based therapeutics.[10]

References

- 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals. Benchchem.

- Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem.

- Applications of 3-Methylpyrazole in Medicinal Chemistry: Applic

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.

- The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- MTT Assay Protocol for Cell Viability and Prolifer

- Pyrazoles and Pyrazolines as Anti-Inflamm

- 1-Methylpyrazole: A Versatile Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Cytotoxicity MTT Assay Protocols and Methods.

- MTT Assay Protocol. Abcam.

- biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- MTT assay protocol. Abcam.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Synthesis and Antibacterial Activity of Novel Chalcone-derived Pyrazoles.

- Design, Antimicrobial Testing, and Molecular Docking Studies of New Chalcone and Pyrimidine Derivatives based on 2-phenyl-1H-pyrazol-3(2H)-one. Bentham Science.

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

- Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evalu

- Pyrazole and Pyrazoline Derivatives as Anti-Inflamm

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Discovery of Novel Substituted N-Methylpyrazole Scaffolds as MmpL3 Inhibitors.

- Pyrazole as an anti-inflammatory scaffold.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.

- SYNTHESIS, SPECTRAL STUDY AND ANTIMICROBIAL ACTIVITY OF NEWLY CHALCONES, PYRAZOLINES MOLECULES BEARING IN PYRIDINES NUCLEUS. ORWave.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.

- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy.

- Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aqu

- MIC Determin

- Antiviral and antimicrobial applications of chalcones and their derivatives:

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Deriv

- Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines.

- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu

- COX-2 inhibition assay of compounds T3 and T5.

- New pyrazole deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]